molecular formula C23H26F3N3O2 B1218100 8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline CAS No. 80065-55-0

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

Cat. No. B1218100
CAS RN: 80065-55-0
M. Wt: 433.5 g/mol
InChI Key: NFJRZYIWFZYFNU-UHFFFAOYSA-N
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Description

Tafenoquine is an antimalarial drug effective against the liver stages of Plasmodium infections, and thus is administered for radical cure and presumptive antirelapse therapy against relapsing malaria . It is indicated for the prevention of malaria in patients aged 18 years and older . The chemical name of tafenoquine succinate is (±)-8-[(4-amino-1-methylbutyl) amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl) phenoxy]quinoline succinate .


Synthesis Analysis

The synthesis of Tafenoquine was first reported by P. Blumbergs and M. P. LaMontagne . More details about the synthesis process can be found in their patent .


Molecular Structure Analysis

The molecular formula of tafenoquine succinate is C24H28F3N3O3.C4H6O4, and its molecular weight is 581.6 as the succinate salt (463.49 as free base) .


Physical And Chemical Properties Analysis

Tafenoquine succinate forms crystals from acetonitrile, with a melting point of 146-149°C . The LD50 in male and female rats is 102, 71 mg/kg intraperitoneally and 429, 416 mg/kg orally .

Safety And Hazards

A major drawback to the 8-aminoquinolines, including Tafenoquine, is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals . Side effects may include hives, difficulty breathing, dizziness, pale or yellowed skin, dark colored urine, fast heartbeats, shortness of breath, headache, lightheadedness, confusion, tiredness, anxiety, strange dreams, and trouble sleeping .

Future Directions

Tafenoquine is currently under advanced clinical development and may become a new addition to the arsenal of antimalarial drugs . The search for safer and more efficacious compounds continues .

properties

IUPAC Name

4-N-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O2/c1-14-9-11-28-21-18(29-15(2)6-5-10-27)13-19(30-3)22(20(14)21)31-17-8-4-7-16(12-17)23(24,25)26/h4,7-9,11-13,15,29H,5-6,10,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJRZYIWFZYFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80065-56-1 (fumarate)
Record name WR 225448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401000954
Record name N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-Amino-1-methylbutyl)amino)-6-methoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline

CAS RN

80065-55-0
Record name WR 225448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080065550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~4~-{6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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